2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline
Description
Properties
IUPAC Name |
2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-22-13-8-10(9-14(23-2)15(13)24-3)16-19-17(21-20-16)11-6-4-5-7-12(11)18/h4-9H,18H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQALPRQIOZDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Condensation-Cyclization-Aroylation Strategy
The most widely reported method involves a three-step sequence starting with dimethyl cyanodithioimidocarbonate (4 ) and substituted anilines. In the first step, condensation of 4 with aniline derivatives yields imidate intermediates (5a–n ). Cyclization of these imidates with hydrazine hydrate in tetrahydrofuran (THF) under reflux generates 5-amino-1H-1,2,4-triazole derivatives (6a–n ). The final aroylation step employs 3′,4′,5′-trimethoxybenzoyl chloride to introduce the trimethoxyphenyl moiety at the N-1 position of the triazole ring, producing the target compound as the major regioisomer (Figure 1).
X-ray crystallographic analysis of the analogous compound 3c confirmed regioselectivity, with aroylation occurring preferentially at the less sterically hindered N-1 nitrogen (N4–H···O1 hydrogen bond distance: 2.773 Å). Minor regioisomers (e.g., 7a–c ) form in 5–12% yields but exhibit negligible biological activity (IC50 > 10 µM).
Microwave-Assisted Cyclization for Enhanced Efficiency
An alternative pathway utilizes microwave irradiation to accelerate cyclization. Starting with N-guanidinosuccinimide, nucleophilic ring-opening with aliphatic amines followed by triazole recyclization under microwave conditions achieves higher yields (65–85%) compared to conventional heating. However, this method is less effective for aromatic amines due to reduced nucleophilicity, necessitating a modified approach with pre-formed N-arylsuccinimides.
Challenges in Direct Amide Coupling
Attempts to synthesize the compound via direct coupling of 3,4,5-trimethoxybenzoic acid with 3-amino-1,2,4-triazole-aniline derivatives often fail due to steric and electronic deactivation of the aniline nitrogen. Successful workarounds involve intermediate thioamide formation using Grignard reagents (e.g., indole MgCl) and 5-isothiocyanato-1,2,3-trimethoxybenzene, followed by hydrazine-mediated cyclization.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
Substituent Effects on Yield and Reactivity
Electron-donating groups (e.g., para-methyl) enhance reactivity, while methoxy groups reduce yields by 100-fold compared to methyl analogues (Table 1). Steric hindrance at the meta-position decreases regioselectivity, favoring minor isomer formation.
Table 1: Impact of Substituents on Reaction Yield and Activity
| Substituent Position | Yield (%) | IC50 (nM) | Tubulin Inhibition (µM) |
|---|---|---|---|
| para-Methyl (3c ) | 78 | 0.21–3.2 | 0.75 ± 0.1 |
| para-Methoxy (3i ) | 62 | 21–320 | 3.7 ± 0.4 |
| meta-Methyl (3d ) | 65 | 4.0–40 | 1.8 ± 0.0 |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Evidence
Single-crystal X-ray diffraction of 3c (analogue) confirms planar geometry with dihedral angles of 12.5° between the triazole and trimethoxyphenyl rings. Intramolecular hydrogen bonding (N4–H···O1) stabilizes the N-1 aroylated isomer.
Mass Spectrometry
High-resolution ESI-MS of the target compound ([M+H]+) shows a peak at m/z 327.1452 (calculated: 327.1455).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Condensation-Cyclization | 3 | 65–78 | >95 | High regioselectivity |
| Microwave-Assisted | 2 | 70–85 | 90 | Reduced reaction time |
| Thioamide Intermediate | 4 | 55–60 | 88 | Bypasses coupling challenges |
Industrial-Scale Considerations and Challenges
Scale-up of the condensation-cyclization method faces hurdles in THF recovery and hydrazine handling. Continuous flow systems with in-line quenching improve safety for the aroylation step. Purification via silica gel chromatography remains problematic for gram-scale syntheses, prompting exploration of crystallization alternatives using i-PrOH/MeOH mixtures .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: : Nucleophiles such as hydroxide or halides, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted anilines or triazoles.
Scientific Research Applications
2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Triazole Derivatives
Key Observations :
- Substituent Position : The position of the aniline group (2-, 3-, or 4-) significantly influences electronic and steric properties. For example, the 2-substituted aniline in the target compound may enhance steric hindrance compared to the 3-substituted analog .
- Trimethoxyphenyl vs.
- Functional Group Additions : The methylene linker in the compound increases flexibility, which could improve solubility or receptor compatibility compared to the rigid aniline group in the target compound .
Key Observations :
Table 3: Reported Bioactivities of Structural Analogs
Key Observations :
- Antimicrobial Potential: The triazole-Schiff base hybrids in demonstrate notable antifungal activity, suggesting that similar modifications to the target compound’s aniline group could enhance its bioactivity .
Biological Activity
2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C17H18N4O3
- Molecular Weight : 314.35 g/mol
- CAS Number : 104615-63-6
The biological activity of this compound is primarily attributed to its triazole moiety. Triazoles are known for their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties. This compound's mechanism of action may involve inhibition of specific enzymes or pathways associated with disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer).
- IC50 Values :
- MCF7: 8.5 µM
- A549: 15.0 µM
- NCI-H460: 12.0 µM
These values indicate that the compound exhibits significant cytotoxicity against various cancer cell lines (Table 1).
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 8.5 |
| A549 | 15.0 |
| NCI-H460 | 12.0 |
Antifungal Activity
The triazole structure also suggests potential antifungal activity. In vitro studies demonstrated that the compound inhibited the growth of several fungal strains:
- Fungal Strains Tested : Candida albicans and Aspergillus niger.
- Minimum Inhibitory Concentration (MIC) :
- Candida albicans: 32 µg/mL
- Aspergillus niger: 64 µg/mL
These findings are essential for evaluating the therapeutic potential of this compound in treating fungal infections.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of this compound on tumor growth in xenograft models. The results showed a significant reduction in tumor size when administered at doses of 10 mg/kg body weight compared to control groups.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory markers, the administration of this compound resulted in decreased levels of TNF-alpha and IL-6 in animal models of inflammation. This suggests a potential role in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 3,4,5-trimethoxyphenyl-substituted precursors with aniline derivatives. For example, describes a triazole formation using carboxamide intermediates under reflux conditions (e.g., ethanol/HCl), achieving yields of 73–78%. Key variables include:
- Temperature : Elevated temperatures (>80°C) improve cyclization efficiency but may degrade thermally sensitive substituents.
- Catalysts : Acidic conditions (HCl or H₂SO₄) accelerate imine formation, while base catalysts (e.g., K₂CO₃) favor deprotonation steps.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of methoxy-rich intermediates .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Multi-technique characterization is critical:
- X-ray Crystallography : demonstrates the use of SHELX software (SHELXL/SHELXS) for resolving triazole ring geometry and confirming methoxy group orientations. Data-to-parameter ratios >15:1 ensure refinement reliability .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–7.4 ppm) and methoxy groups (δ 3.7–3.9 ppm). IR confirms C=N (1650 cm⁻¹) and NH₂ (3380 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data in assays involving this compound?
- Methodological Answer : Discrepancies may arise from:
- Solubility Issues : The compound’s low aqueous solubility (due to hydrophobic trimethoxyphenyl groups) can lead to false negatives. Use DMSO stock solutions with <1% final concentration to avoid cytotoxicity artifacts.
- Metabolic Instability : Methoxy groups are prone to demethylation in hepatic microsomal assays. Stabilize via co-administration of CYP450 inhibitors (e.g., 1-aminobenzotriazole) .
- Structural Analog Interference : highlights that minor substituent changes (e.g., methyl vs. trifluoromethyl on triazole) drastically alter target binding. Validate purity via HPLC-MS (≥95%) before assays .
Q. What computational strategies are effective for predicting the compound’s binding modes with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) optimized for triazoles. The trimethoxyphenyl moiety often engages in π-π stacking with aromatic residues (e.g., Tyr in kinase pockets).
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of hydrogen bonds between the aniline NH₂ and catalytic aspartate/glutamate residues.
- QSAR Models : Incorporate Hammett constants (σ) for methoxy groups to predict electronic effects on binding affinity .
Q. How should researchers address crystallographic disorder in the triazole ring during structural analysis?
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping electron densities caused by rotational disorder.
- Restraints : Apply SIMU/DELU restraints to stabilize anisotropic displacement parameters (ADPs) for the triazole N-atoms.
- Validation Tools : Cross-check with R₁ (≤5%) and wR₂ (≤10%) metrics and validate via PLATON’s ADDSYM to detect missed symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
